molecular formula C8H12ClNO B13230815 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

Cat. No.: B13230815
M. Wt: 173.64 g/mol
InChI Key: DLAOWKWXQYNEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is a chemical reagent For Research Use Only (RUO), designed for use in laboratory research and development. This compound is strictly not for diagnostic or therapeutic use in humans or animals. This organic compound features a 1,3-oxazole heterocyclic core, which is a five-membered ring containing both oxygen and nitrogen atoms, substituted at the 2-position with a 2-chloroethyl group and at the 4-position with an isopropyl (propan-2-yl) group . The oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules and pharmaceuticals . Researchers value this scaffold for its role as a key intermediate in the synthesis of more complex molecules. The 2-chloroethyl side chain is a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions, making it a valuable building block for constructing compound libraries. The primary research applications of this oxazole derivative are rooted in the significant biological activities exhibited by its structural analogs. Oxazole derivatives have been extensively documented in scientific literature for their diverse pharmacological potential, including antimicrobial activity , anticancer properties (e.g., as tyrosine kinase inhibitors like Mubritinib) , anti-inflammatory effects (e.g., through COX-2 inhibition like Oxaprozin) , and antidiabetic applications (e.g., Aleglitazar) . The specific substitution pattern on the oxazole ring, particularly at the 2- and 4-positions, plays a critical role in modulating its electronic properties, steric profile, and overall biological response, making it a valuable template for structure-activity relationship (SAR) studies in medicinal chemistry programs . Beyond its direct potential biological applications, 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole serves as a fundamental building block in organic synthesis. It can be utilized in various metal-catalyzed cross-coupling reactions, such as the direct arylation of oxazoles, which allows for regioselective functionalization at specific positions on the heterocyclic ring, enabling researchers to efficiently create diverse arrays of complex molecules for high-throughput screening and drug discovery efforts .

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(2-chloroethyl)-4-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C8H12ClNO/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4H2,1-2H3

InChI Key

DLAOWKWXQYNEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)CCCl

Origin of Product

United States

Preparation Methods

Halogen Dance Isomerization Strategy

This method leverages base-induced halogen migration to achieve trisubstitution. Starting with 5-bromo-2-phenylthio-4-(propan-2-yl)-1,3-oxazole , lithiation with lithium diisopropylamide (LDA) at −78°C induces a halogen dance rearrangement, relocating bromine to the C4 position. Subsequent electrophilic quenching with 2-chloroethyl iodide introduces the chloroethyl group at C5.

Key Steps:

  • Lithiation : LDA (1.5 equiv) in THF at −78°C.
  • Isomerization : Warming to 0°C for 45 minutes.
  • Alkylation : 2-Chloroethyl iodide (1.5 equiv) at −78°C, yielding 72%.

Advantages : High regiocontrol; adaptable to diverse electrophiles.
Limitations : Requires inert conditions and specialized reagents.

Palladium-catalyzed couplings enable late-stage introduction of the chloroethyl group. A 4-(propan-2-yl)-2-iodo-1,3-oxazole intermediate undergoes Negishi coupling with 2-chloroethylzinc bromide in the presence of Pd(PPh₃)₄ , achieving 67–80% yields.

Reaction Conditions :

Component Specification
Catalyst Pd(PPh₃)₄ (10 mol%)
Solvent DMF
Temperature 22–45°C
Yield 75% (avg)

Optimization Note : Zinc reagent purity critically impacts efficiency.

Bredereck Reaction with α-Haloketones

The Bredereck protocol cyclizes α-haloketones with amides. For this compound, 2-chloroethyl bromoacetone reacts with isopropylamide in dichloroethane under Cu(OTf)₂ catalysis (80°C, 4 hours), yielding 87%.

Mechanistic Insight :

  • Nucleophilic attack by the amide on the α-haloketone.
  • Cyclodehydration via copper-mediated elimination.

Scalability : Suitable for gram-scale synthesis with minimal byproducts.

Oxidative Cyclodehydration of Serine Derivatives

Adapting natural product strategies, N-(2-chloroethyl)-O-isopropyl-serine undergoes cyclodehydration using phosgene or PCl₅. This one-pot method achieves 85% yield but requires careful handling of toxic reagents.

Typical Conditions :

Comparative Analysis of Methods

Method Yield (%) Regiocontrol Scalability Key Challenges
Halogen Dance 72 High Moderate Sensitive to moisture
Cross-Coupling 75 Moderate High Catalyst cost
Bredereck Reaction 87 Low High Byproduct formation
Cyclodehydration 85 High Low Toxicity of reagents

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups replacing the chloroethyl group.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols or ketones.

    Reduction Reactions: Formation of dihydro- or tetrahydro-oxazole derivatives with reduced ring saturation.

Scientific Research Applications

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. The oxazole ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

(a) 4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole
  • Structural Difference : Chloromethyl group at position 4 vs. chloroethyl at position 2.
  • Impact : The shorter chloromethyl chain reduces alkylating activity compared to the chloroethyl group. The isopropyl group at position 5 (vs. position 4 in the target compound) may alter steric interactions with biological targets .
  • Molecular Weight : ~169.62 g/mol (estimated).
(b) 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
  • Structural Difference : Bromophenyl and chloromethyl substituents vs. chloroethyl and isopropyl.
  • Impact : The aromatic bromophenyl group enhances π-π stacking with biomolecules, while the chloromethyl group provides moderate alkylation. This compound’s higher molecular weight (272.53 g/mol) may limit blood-brain barrier penetration compared to the target compound .
(c) 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
  • Structural Difference : Trifluoromethylphenyl substituent increases electron-withdrawing effects.
  • Impact: The trifluoromethyl group enhances metabolic stability but may reduce solubility (logP ~2.8).

Functional Analogues (Nitrosoureas)

(a) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structural Difference : Nitrosourea core vs. oxazole.
  • Mechanistic Comparison :
    • Alkylating Activity : Both compounds alkylate DNA via chloroethyl groups, but CCNU’s nitrosourea core decomposes to form reactive isocyanates (carbamoylating agents), increasing toxicity .
    • Solubility : CCNU’s cyclohexyl group enhances lipid solubility (logP ~2.5), enabling CNS penetration, whereas the oxazole core in the target compound may reduce logP (~1.9) .
(b) 1-(2-Chloroethyl)-3-(β-D-glucopyranosyl)-1-nitrosourea (GANU)
  • Structural Difference : Glucose moiety replaces cyclohexyl in CCNU.
  • Impact: The glucose group in GANU reduces bone marrow toxicity (myelosuppression) by limiting carbamoylating activity.

Therapeutic Index and Mechanism

  • GANU vs. Target Compound : GANU’s glucose carrier reduces myelotoxicity but retains alkylating activity. The target compound’s oxazole core may offer better metabolic stability compared to nitrosoureas .

Biological Activity

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its unique chloroethyl and propan-2-yl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is C7H10ClNO\text{C}_7\text{H}_{10}\text{ClN}\text{O}, with a molecular weight of approximately 173.64 g/mol. Its structure includes a five-membered ring containing nitrogen and oxygen, which contributes to its reactivity and interaction with biological targets. The presence of the chloroethyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant therapeutic effects .

The biological activity of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is primarily attributed to its ability to interact with various molecular targets in biological systems. The chloroethyl moiety can form covalent bonds with nucleophiles, inhibiting enzyme functions or disrupting cellular processes. This mechanism underpins its potential as an anticancer agent, where it may induce apoptosis or inhibit cell proliferation by interfering with critical signaling pathways.

Antimicrobial Properties

Research indicates that 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole exhibits notable antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cell lines. The mechanisms involved may include:

  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

Case Studies

Several studies have explored the efficacy of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole in different cancer models:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (lung cancer)25Induces apoptosis via caspase activation
Study 2MDA-MB-231 (breast cancer)15Cell cycle arrest in G1 phase
Study 3HeLa (cervical cancer)30Inhibition of DNA synthesis

These studies highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its pharmacological profile and mechanisms of action .

Synthesis and Derivatives

The synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the reaction of 2-chloroethylamine with an appropriate oxazole precursor under basic conditions. Recent advancements have introduced photocatalytic methods that enhance yield efficiency. Various structural analogs have been synthesized to explore their biological activities further:

Compound NameMolecular FormulaUnique Features
2-(1-Chloroethyl)-4-(propan-2-yl)-1,3-oxazoleCHClNODifferent chloroethyl positioning
5-Isopropyl-1,3-thiazoleCHNSContains sulfur instead of oxygen
4-MethylthiazoleCHNSDifferent heteroatom configuration

These derivatives provide insights into structure–activity relationships that could inform future drug development efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.